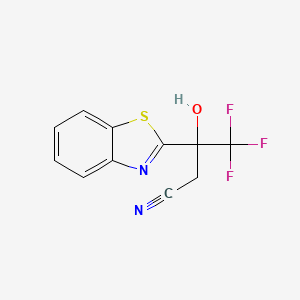

3-(1,3-苯并噻唑-2-基)-4,4,4-三氟-3-羟基丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their pharmaceutical and biological activity and are used in various fields such as biochemistry and medicinal chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure of “3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile” would require more specific information.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, the formal acylation of the benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature .科学研究应用

抗肿瘤活性

4-乙酰氧基-4-(苯并噻唑-2-基)-2,5-环己二烯-1-酮,一种与 3-(1,3-苯并噻唑-2-基)-4,4,4-三氟-3-羟基丁腈结构相关的喹啉衍生物,已证明对人乳腺癌、结肠癌和肾癌细胞系具有显着的抗肿瘤活性。该化合物在水溶液中水解生成一个氧鎓离子中间体,该中间体在水性环境中被 N(3)(-) 选择性捕获。苯并噻唑-2-基取代基的存在影响中间体的电离速率和稳定性,从而有助于其抗肿瘤特性 (王等人,2009 年)。

传感镁和锌阳离子

苯并噻唑类似物已用于开发荧光探针。具体来说,2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并噻唑及其类似物已被合成并用作传感镁和锌阳离子的荧光探针。这些化合物对 pH 变化敏感,并且在碱性条件下表现出较大的荧光增强,这归因于氟酚部分的高酸度 (田中等人,2001 年)。

腐蚀抑制

苯并噻唑衍生物已对其在酸性环境中对钢的缓蚀作用进行了研究。与该系列中先前报道的抑制剂相比,两种特定的苯并噻唑衍生物表现出优异的稳定性和更高的抑制效率。这些化合物可以通过物理和化学方式吸附在表面上,展示了苯并噻唑衍生物在腐蚀防护应用中的潜力 (胡等人,2016 年)。

光致发光

含氟苯并噻唑衍生配体的 Zn(II) 配合物已被合成和表征,表现出显着的光致发光。这些配合物表现出单核结构并且容易升华。它们氟化的性质导致宽可见光光致发光,使其成为光电应用的有趣候选者 (李等人,2013 年)。

抗高痛觉过敏和抗水肿作用

含有苯并噻唑-2-基部分的 4-芳基-1,1,1-三氟-4-甲氧基丁-3-烯-2-酮或 1-芳基-4,4,4-三氟-丁烷-1,3-二酮环缩合反应衍生的化合物,其对小鼠病理性疼痛模型的影响进行了测试。其中一些化合物表现出抗高痛觉过敏和抗水肿作用,而不会引起运动障碍,这表明其潜在的治疗应用 (罗伯等人,2015 年)。

作用机制

Target of Action

The primary target of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall

Biochemical Pathways

The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival . The downstream effects of this disruption include the death of the bacteria and the potential resolution of the tuberculosis infection .

Pharmacokinetics

The compound’s effectiveness againstMycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The primary result of the action of 3-(1,3-Benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile is the inhibition of the DprE1 enzyme, leading to the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption results in the death of the bacteria, potentially leading to the resolution of the tuberculosis infection .

安全和危害

未来方向

Benzothiazole compounds continue to be of interest in the field of medicinal chemistry due to their broad spectrum of biological activities. Future research may focus on the development of new synthetic processes, the discovery of new biological activities, and the design of benzothiazole derivatives with improved potency and selectivity .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2OS/c12-11(13,14)10(17,5-6-15)9-16-7-3-1-2-4-8(7)18-9/h1-4,17H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTBKENXWAJCIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CC#N)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)

![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)

![2-(ethylthio)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2947591.png)

![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)

![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2947603.png)